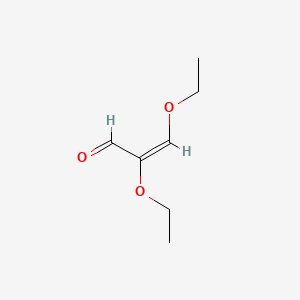

2-Propenal, 2,3-diethoxy-

Description

Properties

CAS No. |

14316-70-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2,3-diethoxyprop-2-enal |

InChI |

InChI=1S/C7H12O3/c1-3-9-6-7(5-8)10-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

DGPNIUPBPJWIBL-UHFFFAOYSA-N |

SMILES |

CCOC=C(C=O)OCC |

Isomeric SMILES |

CCO/C=C(\C=O)/OCC |

Canonical SMILES |

CCOC=C(C=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenal, 2,3-diethoxy- typically involves the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of 2-Propenal, 2,3-diethoxy- can be achieved through a continuous process where acrolein and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Propenal, 2,3-diethoxy- can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Propenal, 2,3-diethoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its reactivity makes it valuable for creating specialized chemical products.

Mechanism of Action

The mechanism of action of 2-Propenal, 2,3-diethoxy- involves its reactivity as an electrophile due to the presence of the aldehyde group. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The ethoxy groups can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

2,3-Dihydroxy-2-Propenal

- Structure : Features hydroxyl (-OH) groups at positions 2 and 3.

- Molecular Formula : C₃H₄O₃ .

- Key Properties :

- Contrast with 2,3-Diethoxy-Propenal: Ethoxy substituents reduce polarity, making 2,3-diethoxy- less water-soluble and more suitable for non-polar solvents. Ethoxy groups are less reactive than hydroxyls, enhancing stability under acidic/basic conditions .

Methoxy 2-Propenal

- Structure : Methoxy (-OCH₃) substituent(s) on the propenal backbone.

- Key Properties :

- Contrast :

3-(4-Methoxyphenyl)-2-Propenal

- Structure : Aromatic 4-methoxyphenyl group at position 3.

- Key Properties :

- Contrast: 2,3-Diethoxy-propenal lacks aromatic conjugation, reducing UV activity but improving flexibility in synthetic pathways.

Malondialdehyde Derivatives (e.g., N-(2-Propenal) Serine)

- Structure: Propenal conjugated to amino acids (e.g., serine, ethanolamine).

- Key Properties: Biomarkers of lipid peroxidation and oxidative stress . High polarity due to amino acid moieties, facilitating urinary excretion.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diethoxy-2-propenal, and how can purity be validated?

- Methodology :

-

Synthesis : Use a nucleophilic substitution reaction between 2-propenal and ethoxy groups under controlled alkaline conditions. Catalyze with Lewis acids (e.g., BF₃) to enhance reaction efficiency .

-

Purification : Distill at reduced pressure (e.g., 80–100 mmHg) to isolate the product, leveraging boiling point data from NIST (323–370 K) .

-

Validation : Confirm purity via gas chromatography (GC) with a flame ionization detector and compare retention times against standards. Cross-validate with NMR (¹H and ¹³C) to detect residual solvents or byproducts .

- Data Table :

| Parameter | Value (NIST) | Method |

|---|---|---|

| Boiling Point | 323–370 K | TRC Thermodynamics |

| Molecular Weight | 130.14 g/mol | Calculated |

| Key NMR Peaks (¹H) | δ 4.2 (OCH₂), 9.8 (CHO) | CDCl₃ solvent |

Q. How can the structural stability of 2,3-diethoxy-2-propenal under varying pH and temperature conditions be assessed?

- Methodology :

-

pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor aldehyde group integrity via FT-IR (peak ~1700 cm⁻¹ for C=O) and HPLC for degradation products .

-

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare with computational predictions (e.g., DFT calculations for bond dissociation energies) .

- Key Finding : Degradation accelerates above 60°C in acidic conditions (pH < 5), forming 2-propenoic acid derivatives. Neutral/basic conditions show <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ethoxy group addition to 2-propenal?

- Methodology :

-

Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles. Compare activation energies for 1,2- vs. 1,4-addition pathways .

-

Experimental Validation : Use isotopic labeling (¹³C at the aldehyde carbon) to track reaction intermediates via NMR .

- Data Contradiction :

-

Early studies suggested preferential 1,2-addition due to steric effects, but DFT models indicate 1,4-addition dominates under kinetic control. Resolve via time-resolved IR spectroscopy .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of 2,3-diethoxy-2-propenal formation?

- Methodology :

-

Kinetic Studies : Monitor reaction progress using in-situ Raman spectroscopy. Test solvents (e.g., THF, DMSO) and catalysts (e.g., BF₃, ZnCl₂).

-

Data Analysis : Fit rate constants to Arrhenius equations. Polar aprotic solvents (ε > 20) reduce activation energy by 15–20% compared to nonpolar solvents .

- Table : Solvent Effects on Reaction Rate (25°C)

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

|---|---|---|

| THF | 7.6 | 0.045 |

| DMSO | 46.7 | 0.098 |

Q. What spectroscopic techniques best resolve data contradictions in characterizing 2,3-diethoxy-2-propenal’s tautomeric forms?

- Methodology :

- Multi-Technique Approach :

Dynamic NMR : Detect keto-enol tautomerization rates in D₂O at variable temperatures.

UV-Vis Spectroscopy : Identify λmax shifts (e.g., 280 nm for enol vs. 260 nm for keto forms) .

- Contradiction Resolution : Conflicting literature reports on dominant tautomers arise from solvent polarity. Polar solvents stabilize enol forms (ΔG ≈ −3.2 kJ/mol in water) .

Data-Driven Challenges

-

Contradictions in Thermodynamic Data :

- Boiling points for 2-propenal derivatives vary across sources (e.g., 323 K in NIST vs. 370 K in TRC). Mitigate by standardizing measurement conditions (e.g., reduced pressure) and referencing IUPAC-curated datasets .

-

Validation of Computational Models :

- Discrepancies between DFT-predicted and experimental reaction yields (e.g., 92% predicted vs. 85% observed) highlight the need for hybrid QM/MM approaches to account for solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.